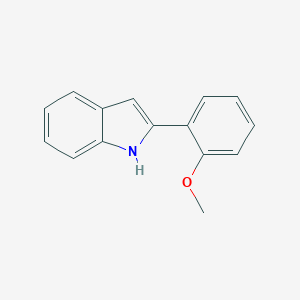
(2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile is an organic compound that features a benzothiazole ring and a pyridine ring connected by a propenenitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile typically involves the condensation of 2-aminobenzothiazole with 3-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its structural features make it a candidate for the design of molecules that can interact with specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its chemical properties make it suitable for applications in electronics, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-2-yl)prop-2-enenitrile
- (2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-4-yl)prop-2-enenitrile
- (2E)-2-(1,3-benzothiazol-2-yl)-3-(quinolin-3-yl)prop-2-enenitrile
Uniqueness
Compared to similar compounds, (2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridine ring and the presence of the benzothiazole ring contribute to its unique chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3S/c16-9-12(8-11-4-3-7-17-10-11)15-18-13-5-1-2-6-14(13)19-15/h1-8,10H/b12-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCORXLUUTWAQOO-XYOKQWHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CN=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CN=CC=C3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the crystal structure of (E)-2-(benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile?
A1: The crystal structure of (E)-2-(benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile has been determined using X-ray diffraction and reported in the literature []. The compound crystallizes in the triclinic crystal system, specifically in the space group P1̅ (no. 2). The unit cell dimensions are as follows:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-2-pyrimidinyl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B428421.png)
![Methyl 2-[({4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}acetyl)amino]benzoate](/img/structure/B428422.png)
![Methyl 2-({[4-(1-pyrrolidinyl)-1-piperidinyl]acetyl}amino)benzoate](/img/structure/B428423.png)
![2-Methyl-5-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butenyl}sulfanyl)-1,3,4-thiadiazole](/img/structure/B428425.png)
![3-Chloro-5-({4-[(5-chloro-3-pyridinyl)oxy]-2-butenyl}oxy)pyridine](/img/structure/B428426.png)
![8-{[4-(8-Quinolinyloxy)-2-butenyl]oxy}quinoline](/img/structure/B428427.png)
![4-methyl-3-({4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-butynyl}sulfanyl)-4H-1,2,4-triazole](/img/structure/B428428.png)
![Methyl 2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B428430.png)
![4-methyl-3-({4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-butenyl}sulfanyl)-4H-1,2,4-triazole](/img/structure/B428433.png)
![4-{[4-(4-Pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine](/img/structure/B428435.png)
![2-{[4-(2-pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine](/img/structure/B428436.png)

![5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-1-phenyl-1H-tetraazole](/img/structure/B428440.png)
